4-Bromo-1-isopropyl-1H-pyrazol-3-amine
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Overview
Description
“4-Bromo-1-isopropyl-1H-pyrazol-3-amine” is a chemical compound with the molecular formula C6H10BrN3 . It is used as a biochemical reagent for life science related research .
Molecular Structure Analysis
The molecular weight of “this compound” is 204.07 . The specific linear structure formula and InChI Key are not provided in the search results .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, pyrazoles in general can undergo a variety of reactions. For instance, they can be formed through the dehydrogenative coupling reactions of 1,3-diols with arylhydrazines . They can also be produced through the [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines .
Scientific Research Applications
Synthesis and Structural Analysis
4-Bromo-1-isopropyl-1H-pyrazol-3-amine and its derivatives are primarily used in the synthesis of complex molecular structures. For example, a study demonstrated the synthesis of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine and analyzed its molecular structure and nonlinear optical properties, emphasizing its stability and potential in charge transfer applications (Ö. Tamer et al., 2016).
Antimicrobial Properties
Some derivatives exhibit significant antimicrobial properties. Research on novel Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[3,4-c] pyrimidine derivatives revealed potent antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (H. Hassaneen et al., 2019).
Antibacterial and Antifungal Activities
Further studies on brominated pyrazoles have shown promising results in combating bacterial and fungal infections. For instance, research on new (Z)-3-bromo-4-(1,3-diaryl-1H-pyrazol-4-yl)but-3-en-2-ones and 4-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1,3-diaryl-1H-pyrazoles demonstrated notable antibacterial and antifungal efficacy (R. Pundeer et al., 2013).
Chemical Reactivity and Bonding Studies
Research into the N-Alkylation and N-amination of isomeric nitro derivatives of 3-methyl-4-(1H-pyrazol-3(5)-yl)furazan, involving derivatives of this compound, provided valuable insights into the chemical reactivity and bonding of these compounds, contributing to the broader understanding of heterocyclic chemistry (I. Dalinger et al., 2015).
Safety and Hazards
“4-Bromo-1-isopropyl-1H-pyrazol-3-amine” is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Future Directions
While specific future directions for “4-Bromo-1-isopropyl-1H-pyrazol-3-amine” are not provided in the search results, it is noted that imidazole-containing compounds, which are structurally similar to pyrazoles, have broad therapeutic potential . They show a range of biological activities and are used in the development of new drugs .
Properties
IUPAC Name |
4-bromo-1-propan-2-ylpyrazol-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrN3/c1-4(2)10-3-5(7)6(8)9-10/h3-4H,1-2H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLPLNMDKPTJPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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